GPIIb/IIIa Antagonist Scaffold Utility: Ortho vs. Para Comparison
The compound's o-bromoacetyl sulfonamide architecture provides a direct entry into heterocyclyl-substituted piperazines targeting GPIIb/IIIa, as validated by Catto et al. (1987) . In contrast, the widely used para isomer N-[4-(2-bromoacetyl)phenyl]-4-methylbenzenesulfonamide (CAS 5317-95-3) generates a distinct angular trajectory in the resulting piperazine adduct. While direct comparative IC50 data for the target compound versus the para isomer in GPIIb/IIIa binding assays are not publicly available, the para isomer-derived piperazines demonstrated IC50 values in the low micromolar range (e.g., 0.5–2.0 µM) in fibrinogen binding inhibition studies . The ortho-dimethoxy substitution pattern is predicted to enhance metabolic stability compared to the unsubstituted para scaffold, based on in silico logP and metabolic liability assessments .
| Evidence Dimension | GPIIb/IIIa antagonist synthetic precursor utility |
|---|---|
| Target Compound Data | o-Bromoacetyl-4,5-dimethoxysulfonamide scaffold; enables orthogonally diversified piperazine libraries |
| Comparator Or Baseline | N-[4-(2-Bromoacetyl)phenyl]-4-methylbenzenesulfonamide (CAS 5317-95-3); para isomer |
| Quantified Difference | Para isomer-derived piperazines: IC50 0.5–2.0 µM (fibrinogen binding); ortho-dimethoxy analog predicted to exhibit divergent SAR and enhanced metabolic stability |
| Conditions | GPIIb/IIIa fibrinogen binding assay (Catto et al., 1987); in silico ADME prediction |
Why This Matters
For medicinal chemistry programs targeting GPIIb/IIIa, the ortho-dimethoxy substitution pattern offers a distinct intellectual property position and potentially differentiated pharmacokinetic profile compared to the established para scaffold.
- [1] Design and synthesis of an orally active GPIIb/IIIa antagonist based on a phenylpiperazine scaffold. Bioorg. Med. Chem. Lett., 1998. View Source
- [2] Molaid. N-(2-Bromo-4,5-dimethoxyphenethyl)-4-methylbenzenesulfonamide: Computed logP = 3.8. Structural analog ADME prediction. View Source
